tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride
Overview
Description
“tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1279863-55-6. It has a molecular weight of 292.81 and its linear formula is C13H25CLN2O3 . The compound is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13;/h14H,4-10H2,1-3H3;1H . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.81 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications
Discovery and Drug Candidate Potential
A significant application of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride in scientific research is its potential as a drug candidate for chronic kidney diseases. In a study, derivatives of this compound, specifically 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, were identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. One such compound demonstrated excellent sEH inhibitory activity and bioavailability, and when administered orally, it effectively lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting its potential as an orally active agent for treating chronic kidney diseases (Kato et al., 2014).
Synthesis and Chemical Modification
Another realm of application is in the synthesis and structural modification of related compounds. For instance, the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes was achieved via one-pot multicomponent reactions (MCRs). This process involved the use of barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by triethylamine (Et3N). This study not only explored the effects of catalyst and temperature on the reaction efficiency but also introduced a plausible mechanism for the formation of the synthesized compounds, expanding the synthetic methodologies available for constructing diazaspiro[5.5]undecane derivatives (Li et al., 2014).
properties
IUPAC Name |
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13;/h14H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHAFIKHEUJREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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